molecular formula C14H10ClN3O4S B1662986 1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole CAS No. 337506-43-1

1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole

Cat. No. B1662986
M. Wt: 351.8 g/mol
InChI Key: DLUVMRPVZILBOE-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole” is a versatile material that finds applications in diverse scientific research. It exhibits exceptional properties, enabling breakthroughs in various fields like pharmaceuticals and catalysis .

Scientific Research Applications

Synthesis and Spectral Studies

  • One-step Synthesis of Benzimidazoles : Research shows that substituted o-phenylenediamines can react with formaldehyde to yield 1-methylbenzimidazoles, including derivatives such as 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine. This process involves the use of lanthanide shift reagents for spectral analysis (Ellis & Jones, 1974).

  • Approach Towards Aminobenzo[b]thiophenes : Another study highlights a base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of primary and secondary amines as an approach to synthesize 2-aminobenzo[b]thiophenes (Androsov et al., 2010).

Potentiometric and Polarographic Studies

  • Potentiometric Titrations : Research on the acidity constants of various 2-substituted 5-nitrobenzimidazole derivatives in nonaqueous solvents provides insights into their acidic strengths and behaviors (Puetuen et al., 1995).

  • Polarographic Study of Benzimidazolyl Derivatives : A study on the reduction of alkyl benzimidazolyl sulfoxide derivatives at a mercury electrode in aqueous ethanol provides information on the electrochemical properties of these compounds (Johansson & Persson, 1978).

Antiviral and Antimicrobial Applications

  • Antiviral Evaluation of Benzimidazole Ribonucleosides : Ribosylation of 2-chloro-5(6)-nitrobenzimidazole has been explored for potential antiviral applications against human cytomegalovirus and herpes simplex virus (Zou et al., 1996).

  • Antimicrobial Evaluation : A study on 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives indicates their potential as anti-inflammatory and analgesic agents with antimicrobial properties (Gaba et al., 2010).

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUVMRPVZILBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010183
Record name 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole

CAS RN

337506-43-1
Record name 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 337506-43-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole
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1-(2-Chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole

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